molecular formula C15H23N5O4 B1664269 2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester CAS No. 103446-98-6

2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester

Cat. No. B1664269
CAS RN: 103446-98-6
M. Wt: 337.37 g/mol
InChI Key: AKJPAUXGPOUISG-UHFFFAOYSA-N
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Scientific Research Applications

AA-2379 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AA-2379 involves the reaction of 7-butyl-4,5,6,7-tetrahydro-3-methylamino-4,6-dioxo-5-propyl-2H-pyrazolo[3,4-d]pyrimidine-2-carboxylate with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not widely published .

Industrial Production Methods: Industrial production of AA-2379 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: AA-2379 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds .

Mechanism of Action

AA-2379 exerts its effects by inhibiting the release of lysosomal enzymes and arachidonic acid from polymorphonuclear leukocytes. It increases cyclic adenosine monophosphate (cAMP) levels in these cells, which in turn inhibits the release of inflammatory mediators. This mechanism is responsible for its anti-inflammatory, analgesic, and antipyretic activities .

Similar Compounds:

    Tiaramide: Another non-acidic anti-inflammatory agent with similar properties.

    Aminopyrine: A non-acidic analgesic and antipyretic agent.

Comparison: AA-2379 is unique in its ability to inhibit both lysosomal enzyme release and arachidonic acid release, making it more effective than tiaramide and aminopyrine in certain inflammatory models. Additionally, AA-2379 has a favorable safety profile, with lower ulcerogenic potential compared to other non-steroidal anti-inflammatory agents .

properties

IUPAC Name

methyl 7-butyl-3-(methylamino)-4,6-dioxo-5-propylpyrazolo[3,4-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c1-5-7-9-18-12-10(13(21)19(8-6-2)14(18)22)11(16-3)20(17-12)15(23)24-4/h16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJPAUXGPOUISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NN(C(=C2C(=O)N(C1=O)CCC)NC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145862
Record name AA 2379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103446-98-6
Record name AA 2379
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103446986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AA 2379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AA-2379
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96HLS94BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Reactant of Route 2
Reactant of Route 2
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Reactant of Route 3
Reactant of Route 3
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Reactant of Route 4
Reactant of Route 4
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Reactant of Route 5
Reactant of Route 5
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Reactant of Route 6
Reactant of Route 6
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester

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